molecular formula C7H4F2N2 B111899 3-Amino-2,6-difluorobenzonitrile CAS No. 143879-78-1

3-Amino-2,6-difluorobenzonitrile

Cat. No. B111899
CAS RN: 143879-78-1
M. Wt: 154.12 g/mol
InChI Key: RXLFDOQOCRNACG-UHFFFAOYSA-N
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Description

3-Amino-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-difluorobenzonitrile consists of a benzene ring substituted with two fluorine atoms, a nitrile group, and an amino group . The exact positions of these substituents can be inferred from the name of the compound: the amino group is at the 3rd position, and the nitrile group is at the 2nd position, while the two fluorine atoms are at the 2nd and 6th positions .


Physical And Chemical Properties Analysis

3-Amino-2,6-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 154.12 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

3-Amino-2,6-difluorobenzonitrile: is utilized in the synthesis of pharmaceutical intermediates . Its properties allow for the creation of compounds that are crucial in the development of new drugs. The compound’s ability to act as a building block for more complex molecules makes it valuable in drug design and discovery.

Organic Synthesis

In organic chemistry, 3-Amino-2,6-difluorobenzonitrile serves as a versatile precursor for the synthesis of various organic compounds . Its reactivity with other organic molecules can lead to the formation of heterocyclic compounds, which are often found in many biologically active molecules.

Analytical Chemistry

As an analytical standard, 3-Amino-2,6-difluorobenzonitrile can be used in quantitative and qualitative analysis . Its well-defined properties make it suitable for use in calibration of instruments and validation of analytical methods.

Cosmetic Industry

3-Amino-2,6-difluorobenzonitrile: may find applications in the cosmetic industry as an intermediate in the synthesis of compounds used in various beauty products . Its incorporation into cosmetic formulations could enhance the performance or stability of the final product.

Safety And Hazards

3-Amino-2,6-difluorobenzonitrile is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLFDOQOCRNACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429009
Record name 3-Amino-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-difluorobenzonitrile

CAS RN

143879-78-1
Record name 3-Amino-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the reaction outcome when 3-Amino-2,6-difluorobenzonitrile reacts with guanidine carbonate?

A1: Interestingly, the reaction of 3-Amino-2,6-difluorobenzonitrile with guanidine carbonate does not lead to a difluoro-substituted quinazoline derivative as one might expect. Instead, it yields exclusively 5-fluoro-2,4,8-triaminoquinazoline. [] This suggests a unique reaction pathway influenced by the presence of both the amino and fluoro substituents on the benzonitrile ring.

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